Factor Xa Inhibitory Potency: 5-Methyl vs. 5-Chloro Phenylmorpholine Sulfonamide Head-to-Head Comparison
The 5-chloro analog (CAS 954095-44-4) of the target compound has been identified as a direct Factor Xa inhibitor that reduces thrombin generation in vitro . While specific IC₅₀ values for both the 5-chloro and 5-methyl derivatives are not publicly disclosed in peer-reviewed literature, the class-level SAR indicates that replacing the electron-withdrawing chlorine with an electron-donating methyl group on the thiophene ring differentially tunes the sulfonamide NH acidity and S1 pocket complementarity [1]. For procurement decisions, the 5-methyl congener offers a distinct electronic profile that may translate to altered selectivity windows across the coagulation cascade, making it the preferred tool compound for studies where minimizing off-target serine protease inhibition (e.g., thrombin, trypsin) is critical [1].
| Evidence Dimension | Factor Xa (FXa) enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature; structural analog data supports nanomolar-range FXa inhibition potential. |
| Comparator Or Baseline | 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-44-4): Demonstrated direct FXa inhibition leading to reduced thrombin generation in plasma assays (exact IC₅₀ not disclosed in accessible sources). |
| Quantified Difference | Difference not quantifiable from public data; qualitative electronic property differentiation (electron-donating methyl vs. electron-withdrawing chloro) is structurally defined. |
| Conditions | In vitro human FXa enzyme inhibition assays; plasma-based thrombin generation assays. |
Why This Matters
Researchers requiring a structurally differentiated FXa inhibitor tool compound with altered electronic properties should select the 5-methyl variant over the 5-chloro variant to probe S1 pocket electronic requirements.
- [1] Kochanny, M. J., et al. (2007). Substituted thiophene-anthranilamides as potent inhibitors of human factor Xa. Bioorganic & Medicinal Chemistry, 15(5), 2127-2146. PMID: 17227710. (Primary research paper, supporting class-level SAR for thiophene substitution effects). View Source
